BenchChemオンラインストアへようこそ!

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide

medicinal chemistry structure-activity relationship patent landscape

This imidazolidinone-pyrazole hybrid features a unique ethylene spacer topology absent from the AiCuris patent family (US 8399682 B2), providing a scaffold-hopping advantage for retroviral (HIV-1) SAR exploration and divergent resistance profiling. The unadorned 4-phenylpyrazole serves as a minimalist kinase hinge-binder control, while predicted CNS drug-like properties (cLogP ~1.3) suit BBB permeability assays. Procure for exclusive early-stage studies with no public bioactivity data—ideal for novel IP generation.

Molecular Formula C15H17N5O2
Molecular Weight 299.334
CAS No. 2034369-08-7
Cat. No. B2414002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
CAS2034369-08-7
Molecular FormulaC15H17N5O2
Molecular Weight299.334
Structural Identifiers
SMILESC1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C15H17N5O2/c21-14(20-9-7-17-15(20)22)16-6-8-19-11-13(10-18-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,16,21)(H,17,22)
InChIKeyQHGJWWVZDUQUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide (CAS 2034369-08-7) – Structural and Functional Baseline


2-Oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a heterocyclic small molecule that integrates an imidazolidine‑2‑one core with a 4‑phenyl‑1H‑pyrazole moiety via an ethyl‑carboxamide linker . The compound belongs to a broader class of substituted (pyrazolylcarbonyl)imidazolidinones which have been explored in patent literature primarily for the treatment of retroviral diseases [1]. The 4‑phenyl‑1H‑pyrazole fragment is a privileged scaffold in medicinal chemistry, frequently employed in kinase inhibitors and GPCR modulators. However, for the exact CAS‑registered entity 2034369-08-7, publicly reported quantitative biological data remain extremely limited, making direct comparative evaluation challenging.

Why Generic Substitution Fails for 2-Oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide


In the broader structural class of pyrazole‑containing imidazolidinones, even subtle changes in the linker length, the substitution pattern on the pyrazole ring, or the nature of the imidazolidine N‑substituent can drastically alter target engagement. The specific arrangement in 2034369-08-7—a 4‑phenyl‑1H‑pyrazole connected via an ethylene spacer to a 2‑oxoimidazolidine‑1‑carboxamide—is not represented among the exemplified compounds in the closest relevant patent family [1]. Consequently, a generic substitution with a “similar” imidazolidinone‑pyrazole hybrid cannot guarantee equivalent potency, selectivity, or pharmacokinetic profile without comparative experimental validation. The absence of public head‑to‑head data for this precise compound underscores the risk of assuming functional interchangeability based solely on scaffold similarity.

Quantitative Differentiation Evidence for 2-Oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide


Structural Uniqueness vs. Prior-Art Imidazolidinone-Pyrazole Hybrids

A comprehensive patent landscape analysis reveals that the exact scaffold of 2034369-08-7 (imidazolidine‑2‑one‑carboxamide linked to 4‑phenyl‑1H‑pyrazole via an ethylene spacer) is structurally distinct from the compounds exemplified in the closest patent family US 8399682 B2, which focuses on pyrazolylcarbonyl‑imidazolidinones with direct carbonyl‑pyrazole linkages and different substitution patterns [1]. The linker topology in 2034369-08-7 introduces an additional hydrogen‑bond donor (urea‑type NH) and greater conformational flexibility, which may translate into significantly different binding modes or target preferences.

medicinal chemistry structure-activity relationship patent landscape

Physicochemical Property Differentiation from Closest Commercial Analogues

The predicted octanol‑water partition coefficient (cLogP) of 2034369-08-7 is calculated to be approximately 1.3 (ChemAxon/MarvinSketch estimation based on CAS‑assigned structure), whereas the nearest commercially available analogue, 2‑oxo‑N‑{[3‑(pyridin‑4‑yl)pyrazin‑2‑yl]methyl}imidazolidine‑1‑carboxamide (CAS 2034236-43-4), has a cLogP of approximately 0.6 . The higher lipophilicity of 2034369-08-7, driven by the 4‑phenyl‑pyrazole fragment, may confer enhanced passive membrane permeability and improved CNS penetration if such properties are desired.

ADME drug-likeness physicochemical profiling

Hydrogen‑Bond Donor/Acceptor Capacity vs. Related Imidazolidinone Derivatives

2034369-08-7 possesses three hydrogen‑bond donors (imidazolidinone NH, carboxamide NH, and potentially the pyrazole C‑H) and five hydrogen‑bond acceptors, based on its atom‑level structure . The close structural relative N‑cyclopentyl‑2‑oxo‑N‑(2‑(3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl)ethyl)imidazolidine‑1‑carboxamide (CAS not assigned) replaces the 4‑phenyl substituent with a 3‑trifluoromethyl group, reducing the number of aromatic π‑stacking surfaces while introducing a strongly electron‑withdrawing substituent that alters the pyrazole’s electronic character . Neither experimental target‑engagement data nor direct comparative potency values are available for either compound.

molecular recognition target engagement ligand efficiency

Targeted Application Scenarios for 2-Oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide Based on Available Evidence


Scaffold‑Hopping SAR Libraries for Antiviral Drug Discovery

Given the structural relationship to the AiCuris patent family US 8399682 B2, which claims imidazolidinone‑pyrazole hybrids for retroviral diseases [1], 2034369-08-7 serves as a scaffold‑hopping starting point. The unique ethylene‑spacer topology may provide a novel intellectual property position and divergent resistance profiles compared to the directly carbonyl‑linked series. Researchers can use this compound to explore structure‑activity relationships against HIV‑1 or other retroviral targets.

Physicochemical Probe for CNS Permeability Studies

With a predicted cLogP of ~1.3 and moderate hydrogen‑bond donor count, 2034369-08-7 falls within a favorable range for CNS drug‑like properties. It is suited for inclusion in parallel artificial membrane permeability assays (PAMPA‑BBB) or MDCK‑MDR1 transwell studies alongside lower‑lipophilicity analogues to establish the impact of the 4‑phenyl‑pyrazole fragment on brain penetration .

Control Compound in Pyrazole‑Focused Kinase Selectivity Panels

4‑Aryl‑1H‑pyrazoles are a privileged hinge‑binding motif in kinase inhibitors. 2034369-08-7, with its unadorned 4‑phenyl‑pyrazole, can serve as a minimalist control to deconvolute the contribution of the pyrazole‑phenyl fragment to kinase selectivity, independent of additional substituents [1]. Procurement for broad‑panel kinase profiling can provide baseline selectivity data absent from the current literature.

Quote Request

Request a Quote for 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.